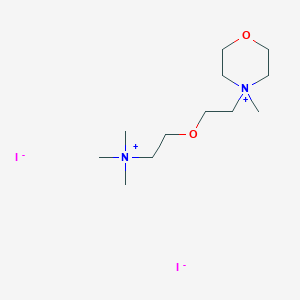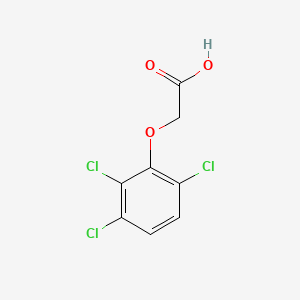
2,3,6-Trichlorophenoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichlorophenoxyacetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety. This compound is primarily known for its use as a herbicide and plant growth regulator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,3,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of chlorinated aromatic acids.
Biology: The compound is employed in plant physiology studies to understand the effects of chlorinated herbicides on plant growth and development.
Medicine: Research is conducted to explore its potential effects on human health and its role as an environmental contaminant.
Industry: It is used in the formulation of herbicides and plant growth regulators for agricultural applications.
作用機序
The mechanism of action of 2,3,6-Trichlorophenoxyacetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different chlorine substitution pattern.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in the formulation of Agent Orange, it has a similar structure but different toxicological profile.
Uniqueness
2,3,6-Trichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective action on certain plant species makes it a valuable tool in agricultural practices.
特性
CAS番号 |
4007-00-5 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC名 |
2-(2,3,6-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(10)8(7(4)11)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChIキー |
GQOHYQAHKDLXCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)

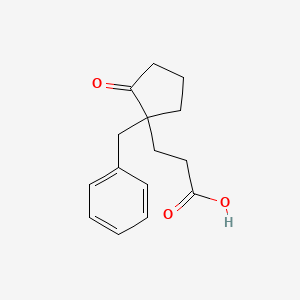
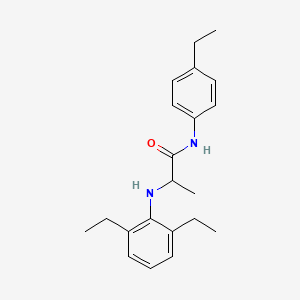
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
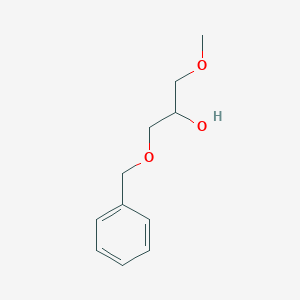
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

